Methyl 2-amino-6-bromoisonicotinate
Description
Methyl 2-amino-6-bromoisonicotinate (CAS: Not explicitly provided in evidence; referenced as "Ref: 10-F741385" in ) is a brominated pyridine derivative with a methyl ester and an amino group at the 2- and 6-positions of the isonicotinate ring. This compound is commercially available in quantities ranging from 50 mg to 500 mg, with prices scaling from €228 to €978, depending on the batch size . Its structural features—a bromine atom and an amino group on the pyridine ring—make it a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or heterocyclic drug candidates.
Properties
IUPAC Name |
methyl 2-amino-6-bromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLGGCURVHBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromoisonicotinate typically involves the bromination of isonicotinic acid followed by esterification and amination. One common method includes:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6-position.
Esterification: The brominated isonicotinic acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Amination: Finally, the methyl ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, alkyl halides, or aryl halides are used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are applied.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxides and other oxidized products.
Reduction: Formation of reduced amines and derivatives.
Hydrolysis: Formation of isonicotinic acid derivatives.
Scientific Research Applications
Methyl 2-amino-6-bromoisonicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Similarity Scores
The following compounds exhibit structural similarities to Methyl 2-amino-6-bromoisonicotinate, as identified by CAS-based similarity metrics ():
| Compound Name | CAS Number | Key Substituents | Similarity Score |
|---|---|---|---|
| Methyl 2-bromo-6-methylisonicotinate | 884494-71-7 | Br (6-), CH₃ (2-) | 0.89 |
| Methyl 2-bromo-6-methoxynicotinate | 1009735-23-2 | Br (6-), OCH₃ (2-) | 0.86 |
| Methyl 2-bromo-5-methylnicotinate | 136227-39-9 | Br (5-), CH₃ (2-) | 0.94 |
| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | 1244018-31-2 | Br (6-), C₂H₅ ester, OH (3-) | N/A |
Key Observations :
- Methyl 2-bromo-5-methylnicotinate shows the highest similarity (0.94) due to the conserved bromine and methyl groups, albeit at different positions .
- Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2) introduces an ethyl ester and hydroxyl group, altering solubility and reactivity compared to the methyl ester and amino group in the target compound .
Functional Group Modifications and Reactivity
Amino vs. Hydroxyl Groups
- This compound: The amino group at the 2-position enhances nucleophilicity, facilitating reactions such as Suzuki coupling or amide bond formation.
Ester Variations
- Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) typically exhibit faster hydrolysis rates under basic conditions compared to bulkier ethyl esters (e.g., Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) .
Commercial Availability and Pricing
- This compound is priced at €338 for 100 mg, reflecting its specialized synthetic utility .
- Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2) is less widely available, with suppliers like ChemBK listing it without pricing details, suggesting higher synthesis complexity .
Biological Activity
Methyl 2-amino-6-bromoisonicotinate is an isonicotinic acid derivative that has garnered attention for its diverse biological activities. This compound, characterized by its molecular formula , features a bromo substituent at the 6-position and an amino group at the 2-position. The unique structural properties of this compound allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding, while the bromo group may engage in halogen bonding, enhancing binding affinities to proteins or receptors. This dual interaction mechanism is crucial for its potential therapeutic effects.
Biological Activities
Research has shown that this compound exhibits significant antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound has been evaluated against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that it possesses inhibitory effects on these pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may exert anticancer effects through modulation of cellular pathways involved in tumor growth and metastasis. Its interactions with specific enzymes related to cancer progression have been noted.
Synthesis and Applications
This compound can be synthesized through several methods, including the reaction of diisopropylamine with tetrahydrofuran and n-butyllithium, yielding high purity and yield. Its applications extend beyond medicinal chemistry; it is also utilized in organic synthesis as an intermediate for complex molecules.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-5-bromoisonicotinate | C₇H₈BrN₂O₂ | Bromo at position 5; similar biological activity |
| Methyl 3-bromoisonicotinate | C₆H₆BrN₂O₂ | Bromo at position 3; different reactivity |
| Methyl 4-bromoisonicotinate | C₆H₆BrN₂O₂ | Bromo at position 4; distinct properties |
| Methyl 2-aminoisonicotinate | C₆H₆N₂O₂ | Lacks bromo substituent; different reactivity |
The presence of both an amino group and a bromine atom in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA and ESBL-producing E. coli, revealing significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a promising lead in antibiotic development .
- In Silico Docking Studies : Molecular docking studies have demonstrated favorable binding interactions between this compound and target proteins involved in bacterial resistance mechanisms. These findings provide insights into its potential use as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
